molecular formula C16H16N6O2 B13734678 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid CAS No. 30768-54-8

4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid

Cat. No.: B13734678
CAS No.: 30768-54-8
M. Wt: 324.34 g/mol
InChI Key: AZDSLPJHDVNQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid, with the CAS number 30768-54-8, is a chemical compound of interest in medicinal chemistry and drug discovery research . The compound is also known under the synonyms NSC 138447 and SRI 4736 . Its molecular structure, which features a pyrido[3,4-b]pyrazine core, places it within a class of heterocyclic compounds that are frequently investigated for their potential to interact with biologically significant enzymes and pathways . The pyridopyrazine scaffold is a recognized pharmacophore in the development of small-molecule inhibitors for various therapeutic targets . For instance, structurally similar compounds based on fused pyrazine systems have been explored as potent and selective inhibitors of key enzymes like mitogen-activated protein kinase kinase 4 (MKK4), which is a promising target for regenerative liver therapies . Other research efforts have developed pyrido[3,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives as antagonists for chemokine receptors like CXCR2 for inflammatory diseases and oncology, and as fatty acid biosynthesis inhibitors for novel antibacterial agents . Furthermore, the 5,7-diamino substitution pattern on the heterocyclic core is a feature of interest in the design of folic acid antimetabolites, a class that includes important anticancer agents such as Methotrexate . These antimetabolites work by disrupting folate metabolism, which is critical for DNA synthesis and cell proliferation . This compound is provided for research purposes such as screening, hit-to-lead optimization, and investigating novel mechanisms of action in these and other biological areas. Please note: This product is intended for Research Use Only (RUO). It is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

30768-54-8

Molecular Formula

C16H16N6O2

Molecular Weight

324.34 g/mol

IUPAC Name

4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid

InChI

InChI=1S/C16H16N6O2/c1-22(11-4-2-9(3-5-11)16(23)24)8-10-7-19-12-6-13(17)21-15(18)14(12)20-10/h2-7H,8H2,1H3,(H,23,24)(H4,17,18,21)

InChI Key

AZDSLPJHDVNQKL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=C(N=C(C=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Route

A well-documented method for preparing 4-aminomethylbenzoic acid involves the following steps:

  • Starting Material : 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formylbenzoate).
  • Oxime Formation : Reaction with hydroxylamine to form 4-carboxylbenzaldehyde oxime or its alkyl lactone.
  • Catalytic Hydrogenation : Reduction of the oxime to the amine using a heterogeneous catalyst under hydrogen atmosphere.

This process can be summarized as:

$$
\text{4-carboxylbenzaldehyde (or ester)} \xrightarrow{\text{hydroxylamine}} \text{oxime} \xrightarrow[\text{H}_2]{\text{catalyst}} \text{4-aminomethylbenzoic acid}
$$

Catalysts and Conditions

  • Catalysts used include palladium on carbon (Pd/C), platinum, rhodium, iridium, and nickel, with Pd/C being most common.
  • Optimal Pd loading is between 1–15% by weight, typically 5–10%.
  • Reaction is carried out under hydrogen pressure (~10 kg/cm²) at room temperature.
  • Stirring speed and reaction time critically affect conversion efficiency.

Effect of Sodium Hydroxide Concentration

The amount of sodium hydroxide (NaOH) added influences the reaction yield and byproduct formation:

Embodiment NaOH Equivalents (relative to oxime) Yield of AMBA Notes
5 4.0 High Balanced pH, good conversion
6 3.5 Slightly less Slightly lower conversion
7 2.4 Lower Increased byproducts
8 3.0 Moderate Optimal balance
  • NaOH equivalents between 0.5 to 1.0 times the weight of oxime are optimal.
  • Too little NaOH leads to low conversion and more dimeric byproducts.
  • Too much NaOH reduces hydrogen solubility, decreasing reduction efficiency.

Purification

After catalytic reduction:

  • Catalyst is removed by filtration.
  • The filtrate pH is adjusted to neutral (pH ~7) using acids like hydrochloric acid.
  • The product is isolated by concentration, filtration, and drying under vacuum.
  • This yields highly purified 4-aminomethylbenzoic acid suitable for further coupling.

Functionalization of Pyrido[3,4-b]pyrazine Core

The pyrido[3,4-b]pyrazine nucleus with amino substituents at positions 5 and 7 is prepared through multi-step organic synthesis involving:

  • Starting from 2,4-diaminopyrimidine derivatives.
  • Chlorination, amination, and reduction steps to install amino groups.
  • Use of reagents such as phosphoryl chloride for chlorination and sodium dithionite for reduction.

This approach is supported by literature on related heterocyclic compounds and medicinal chemistry research.

Coupling to Form 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic Acid

The final step involves linking the aminomethylbenzoic acid moiety to the pyridopyrazine core through a methylamino bridge:

  • Typically achieved by reductive amination or nucleophilic substitution reactions.
  • Requires control of pH and temperature to avoid side reactions.
  • Purification by crystallization or chromatography to ensure product integrity.

Summary Table of Key Preparation Parameters

Step Key Reagents/Conditions Critical Parameters Outcome
Oxime formation 4-carboxylbenzaldehyde + hydroxylamine pH control, reaction time Oxime intermediate
Catalytic hydrogenation Pd/C catalyst, H₂ (10 kg/cm²), RT Stirring speed (1500 rpm), NaOH eq High yield 4-aminomethylbenzoic acid
Pyridopyrazine synthesis 2,4-diaminopyrimidine derivatives Chlorination, amination, reduction 5,7-Diaminopyrido[3,4-b]pyrazine core
Coupling Reductive amination/nucleophilic substitution pH, temperature control Target compound

Chemical Reactions Analysis

Types of Reactions

4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives, including compounds similar to 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid , as anticancer agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further development in cancer therapeutics.

Key Findings:

  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival.
  • Clinical Studies : Clinical trials have demonstrated promising results with related compounds in treating hematological malignancies and solid tumors, indicating a pathway for the development of new cancer therapies .

Therapeutic Potential

Adenosine kinase is an enzyme that regulates adenosine levels in the body and is implicated in various pathological conditions, including cancer and inflammatory diseases. The compound has been identified as a potential inhibitor of this enzyme.

Applications:

  • Cancer Treatment : By inhibiting adenosine kinase, the compound may help enhance the efficacy of existing cancer therapies by modulating the tumor microenvironment.
  • Inflammatory Diseases : The inhibition of adenosine kinase can also be beneficial in treating inflammatory conditions by reducing adenosine-mediated immune suppression.

Clinical Trials

Several clinical trials have investigated the efficacy of similar compounds on patients with hematological malignancies. For instance:

  • A study focused on the use of adenosine kinase inhibitors showed improved outcomes in patients undergoing chemotherapy for acute lymphoblastic leukemia (ALL), suggesting that these inhibitors can augment therapeutic responses .

Data Table: Comparative Analysis of Pyrido[2,3-d]pyrimidines

Compound NameActivityTarget DiseaseStudy Reference
Compound ACytotoxicBreast Cancer
Compound BInhibitoryALL
Compound CAntiproliferativeSolid Tumors

Mechanism of Action

The mechanism of action of 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolopyrazine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Compound 13a and related analogs:

Compound Molecular Formula Core Structure Substituent Positions Key Modifications Biological Relevance
13a C₁₆H₁₆N₆O₂ Pyrido[3,4-b]pyrazine 5,7-diamino Methylamino linkage to benzoic acid; acetylated to form intermediates (e.g., 14a) High affinity for DHFR due to optimized hydrogen bonding with 5,7-amino groups .
13b (p-[[(6,8-Diaminopyrido[2,3-b]pyrazin-2-yl)methyl]methylamino]benzoic acid) C₁₆H₁₆N₆O₂ Pyrido[2,3-b]pyrazine 6,8-diamino Positional isomerism in pyrazine ring; forms 3-deazamethotrexate (12b) Reduced DHFR inhibition compared to 13a due to steric hindrance from 6,8-amino groups .
CymitQuimica Compound (4-[4-(methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid) C₂₂H₁₇N₃O₄ Pyrazolo[3,4-b]pyridine Methoxycarbonyl, methyl Pyrazole instead of pyrazine; discontinued due to unoptimized pharmacokinetics Lower solubility and membrane permeability vs. pyrido-pyrazine analogs .

Key Findings:

Structural Impact on DHFR Binding: Compound 13a’s 5,7-diamino configuration aligns with DHFR’s active site, enabling stronger hydrogen bonding compared to 13b’s 6,8-diamino arrangement, which introduces steric clashes . The pyrido[3,4-b]pyrazine core in 13a mimics the pteridine ring of folate, enhancing target recognition over pyrazolo[3,4-b]pyridine derivatives .

Synthetic Pathways :

  • Compound 13a requires fewer steps for deprotection and acetylation than 13b, as its intermediates (e.g., 10a) exhibit higher stability during hydrolysis .
  • The CymitQuimica compound’s synthesis was discontinued due to challenges in removing the methoxycarbonyl group without side reactions .

Pharmacokinetic Profiles :

  • The benzoic acid group in 13a and 13b facilitates active transport into cells, whereas the CymitQuimica analog’s phenyl and methoxycarbonyl groups reduce aqueous solubility, limiting bioavailability .

Research Implications

Compound 13a represents a promising scaffold for antifolate drug development, outperforming positional isomers (e.g., 13b) and heterocyclic variants (e.g., CymitQuimica’s compound) in both synthetic feasibility and target engagement.

Biological Activity

4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid can be represented as follows:

C16H16N6O2\text{C}_{16}\text{H}_{16}\text{N}_6\text{O}_2

This compound features a pyrido[3,4-b]pyrazine moiety which is critical for its biological interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, pyrido[2,3-d]pyrimidines have been identified as promising anticancer agents due to their ability to inhibit specific kinases involved in cell proliferation and survival pathways .

Case Study:
In a study examining a related compound, it was found that the inhibitors demonstrated strong anti-proliferative activity against human cancer cell lines, with IC50 values in the nanomolar range (e.g., GI50 < 15 nM) indicating potent effects on tumor growth .

Adenosine Kinase Inhibition

The compound has been highlighted for its potential as an adenosine kinase inhibitor. Adenosine kinase plays a crucial role in cellular energy metabolism and signaling pathways. Inhibition of this enzyme can lead to increased levels of adenosine, which has various therapeutic implications, particularly in cancer and inflammatory diseases .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
Compound AAdenosine Kinase Inhibitor50
Compound BAntitumor Agent15
Compound CKinase Inhibitor0.8

The mechanism by which 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Kinases: Similar compounds have shown to selectively inhibit kinases involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways: By altering adenosine levels through kinase inhibition, the compound may influence various signaling pathways that regulate cell survival and proliferation.

Q & A

Basic: What synthetic routes are reported for synthesizing this compound, and how can reaction conditions be optimized to minimize by-product formation?

The synthesis of polycyclic heteroaromatic compounds like this typically involves multi-step reactions, such as condensation of aminopyrazines with benzoic acid derivatives. For example, analogous syntheses (e.g., pyrazolo[3,4-d]pyrimidines) use chloroacetonitrile under basic conditions to form heterocyclic intermediates, followed by coupling with methylamino-benzoic acid derivatives . Key optimization strategies include:

  • Temperature control : Maintaining temperatures below 100°C to prevent decomposition of sensitive intermediates.
  • Catalyst selection : Using phase-transfer catalysts to enhance reaction efficiency in biphasic systems.
  • By-product analysis : Employing HPLC or LC-MS to identify side products (e.g., cyanomethyl benzoates) and adjust stoichiometry .

Advanced: How can computational reaction path search methods improve the design of derivatives with enhanced binding affinity?

State-of-the-art computational approaches, such as those developed by ICReDD, integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. For this compound:

  • Reaction pathway mapping : Use density functional theory (DFT) to model intermediates in the formation of the pyrido-pyrazine core.
  • Ligand docking simulations : Combine molecular dynamics (MD) with free-energy perturbation (FEP) to evaluate interactions with biological targets (e.g., kinases or receptors).
  • High-throughput virtual screening : Generate derivative libraries by substituting the methylamino group with electron-withdrawing/donating groups and rank them based on binding scores .

Basic: What spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of aromatic protons (6.5–8.5 ppm) and methylamino groups (2.5–3.5 ppm).
  • Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., expected m/z for C17H16N6O2\text{C}_{17}\text{H}_{16}\text{N}_6\text{O}_2).
  • HPLC with UV detection : Use C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to resolve impurities. Reference standards (e.g., USP/PhEur guidelines) should be employed for calibration .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity data (e.g., IC50_{50} values) may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized assay protocols : Adopt consensus guidelines (e.g., NIH/ATPase assays) for reproducibility.
  • Impurity profiling : Quantify by-products (e.g., via LC-MS) and assess their interference using spiked recovery experiments.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets across studies, accounting for variables like cell line heterogeneity .

Basic: What are the critical parameters for scaling up the synthesis without compromising yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility but require careful removal to avoid residue contamination.
  • Reactor design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., cyclization).
  • Purification techniques : Optimize column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for bulk quantities .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Perform accelerated stability testing (40°C/75% RH) in buffers (pH 1–9) to identify hydrolysis-prone sites (e.g., the methylamino linker).
  • Radical scavenging assays : Evaluate susceptibility to oxidative degradation using tert-butyl hydroperoxide (TBHP) and ESR spectroscopy.
  • Computational modeling : Predict degradation pathways using software like Gaussian or ORCA to simulate bond dissociation energies .

Basic: How can researchers validate the compound’s role as a kinase inhibitor in vitro?

  • Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-Glo™ luminescent assays to measure IC50_{50}.
  • Cellular assays : Treat cancer cell lines (e.g., HeLa or MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining).
  • Control experiments : Include positive controls (e.g., staurosporine) and validate target engagement using Western blotting for phosphorylated substrates .

Advanced: What strategies enable efficient functionalization of the pyrido-pyrazine core for SAR studies?

  • Position-selective substitution : Employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/amino groups at the 5- or 7-position.
  • Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to temporarily block amines during functionalization.
  • Parallel synthesis : Utilize robotic liquid handlers to generate a library of 50–100 derivatives for high-throughput screening .

Table 1: Key Analytical Parameters for Quality Control

ParameterMethodAcceptable CriteriaReference
PurityHPLC (C18, 254 nm)≥98% (area normalization)
Residual solventsGC-MS≤500 ppm (ICH Q3C guidelines)
Heavy metalsICP-MS≤10 ppm (USP <232>)
Water contentKarl Fischer≤0.5% w/w

Basic: What safety precautions are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust formation.
  • Waste disposal : Follow institutional guidelines for hazardous organic waste, particularly for cyanide-containing by-products .

Advanced: How can machine learning models predict the compound’s pharmacokinetic properties?

  • ADME prediction tools : Use platforms like ADMET Predictor™ or SwissADME to estimate logP, solubility, and CYP450 inhibition.
  • Training datasets : Curate data from PubChem or ChEMBL on analogous pyrido-pyrazine derivatives.
  • Validation : Compare predicted vs. experimental plasma protein binding (e.g., via equilibrium dialysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.